1-Ethyl-2,4,4-trimethylcyclopentan-1-ol

Description

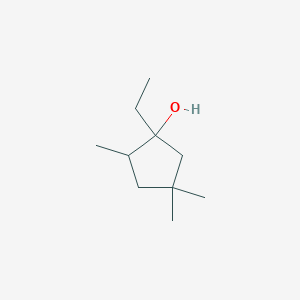

1-Ethyl-2,4,4-trimethylcyclopentan-1-ol is a tertiary alcohol featuring a cyclopentane ring substituted with an ethyl group at position 1, methyl groups at positions 2 and 4 (with an additional methyl at position 4), and a hydroxyl group at position 1. Its molecular formula is C₁₀H₂₀O, with a theoretical molecular weight of 156 g/mol. While direct experimental data for this compound are unavailable in the provided evidence, its properties can be inferred through comparison with structurally related compounds.

Properties

Molecular Formula |

C10H20O |

|---|---|

Molecular Weight |

156.26 g/mol |

IUPAC Name |

1-ethyl-2,4,4-trimethylcyclopentan-1-ol |

InChI |

InChI=1S/C10H20O/c1-5-10(11)7-9(3,4)6-8(10)2/h8,11H,5-7H2,1-4H3 |

InChI Key |

VXIXCVYAFFQMMK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC(CC1C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2,4,4-trimethylcyclopentan-1-ol can be synthesized through several methods. One common approach involves the alkylation of 2,4,4-trimethylcyclopentanone with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1-ethyl-2,4,4-trimethylcyclopentanone. This process uses a metal catalyst such as palladium on carbon under high pressure and temperature conditions to achieve the reduction of the ketone to the corresponding alcohol .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,4,4-trimethylcyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-ethyl-2,4,4-trimethylcyclopentanone using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: Further reduction of the alcohol can lead to the formation of 1-ethyl-2,4,4-trimethylcyclopentane using strong reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.

Major Products Formed:

Oxidation: 1-Ethyl-2,4,4-trimethylcyclopentanone.

Reduction: 1-Ethyl-2,4,4-trimethylcyclopentane.

Substitution: Various substituted cyclopentane derivatives depending on the reagent used.

Scientific Research Applications

1-Ethyl-2,4,4-trimethylcyclopentan-1-ol has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of 1-ethyl-2,4,4-trimethylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(1-Aminobutan-2-yl)cyclopentan-1-ol

- Molecular Formula: C₉H₁₉NO

- Molecular Weight : 157.25 g/mol

- Functional Groups: Cyclopentanol (tertiary alcohol), amine.

- Key Differences: The amino group enhances polarity and hydrogen-bonding capacity, increasing water solubility compared to the purely alkyl-substituted 1-Ethyl-2,4,4-trimethylcyclopentan-1-ol. Reactivity: The amine enables nucleophilic substitution or coordination chemistry, whereas the target compound’s alcohol group may favor esterification or oxidation reactions .

1-Ethyl-2,2-dimethylpropyl ethylphosphonofluoridate

- Molecular Formula : C₉H₂₀FO₂P

- Molecular Weight : 218.22 g/mol

- Functional Groups: Phosphonofluoridate ester.

- Key Differences :

Physical and Chemical Properties

*Theoretical estimates based on structural analogs.

Biological Activity

1-Ethyl-2,4,4-trimethylcyclopentan-1-ol, a cyclic alcohol, is gaining attention for its potential biological activities. This compound is characterized by its unique cyclopentanol structure, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and other fields.

- Molecular Formula : C₉H₁₈O

- Molecular Weight : 142.24 g/mol

- IUPAC Name : this compound

The mechanism of action for this compound involves its ability to interact with various biological targets. Its hydroxyl group can form hydrogen bonds, which may facilitate interactions with enzymes and receptors within biological systems. Additionally, the hydrophobic nature of the cyclopentanol ring may allow it to penetrate lipid membranes effectively.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been tested against various strains of bacteria and fungi. The results indicate that it can inhibit the growth of certain pathogens, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. This could be attributed to its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations ranging from 100 to 500 µg/mL.

- Anti-inflammatory Activity : In an animal model of inflammation induced by carrageenan, administration of this compound resulted in a notable decrease in paw edema compared to the control group.

Data Table: Biological Activity Summary

| Activity Type | Test Organism/Model | Concentration (µg/mL) | Observed Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 100 - 500 | Significant growth inhibition |

| Antimicrobial | Escherichia coli | 100 - 500 | Significant growth inhibition |

| Anti-inflammatory | Carrageenan-induced model | N/A | Decreased paw edema |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.